molecular formula C6H15N3O2 B3053733 N,N-Bis(2-aminoethyl)glycine CAS No. 55682-20-7

N,N-Bis(2-aminoethyl)glycine

Cat. No.: B3053733
CAS No.: 55682-20-7
M. Wt: 161.2 g/mol
InChI Key: BKQYOENNVQBCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-aminoethyl)glycine is a compound that has garnered significant interest in various scientific fields due to its unique structure and properties. It is a derivative of glycine, where two aminoethyl groups are attached to the nitrogen atom of the glycine backbone. This compound is particularly notable for its role as a backbone in peptide nucleic acids, which are synthetic analogs of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-aminoethyl)glycine typically involves the protection of amino groups followed by alkylation and deprotection steps. One common method involves the use of tert-butyloxycarbonyl (Boc) protection for the amino groups. The protected ethylenediamine is then alkylated with a haloacetic acid derivative, such as ethyl bromoacetate. After the alkylation, the Boc groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated microwave-assisted coupling of monomers on a peptide synthesizer. This method allows for efficient and rapid production of the compound, which is essential for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-aminoethyl)glycine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism by which N,N-Bis(2-aminoethyl)glycine exerts its effects is primarily through its incorporation into peptide nucleic acids. These synthetic analogs mimic the structure of DNA and RNA but have a peptide-like backbone, which provides resistance to enzymatic degradation. The compound interacts with nucleic acids through Watson-Crick base pairing, allowing for the formation of stable duplexes with high binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)glycine: A simpler analog with only one aminoethyl group attached to the glycine backbone.

    N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.

    N,N-Diethylglycine: Similar to N,N-Dimethylglycine but with ethyl groups instead of methyl groups.

Uniqueness

N,N-Bis(2-aminoethyl)glycine is unique due to its dual aminoethyl groups, which provide additional sites for chemical modification and enhance its binding properties in peptide nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as gene therapy and molecular diagnostics .

Properties

IUPAC Name

2-[bis(2-aminoethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c7-1-3-9(4-2-8)5-6(10)11/h1-5,7-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYOENNVQBCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573622
Record name N,N-Bis(2-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-20-7
Record name N,N-Bis(2-aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-aminoethyl)glycine
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-aminoethyl)glycine
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-aminoethyl)glycine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-aminoethyl)glycine
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-aminoethyl)glycine
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-aminoethyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.